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Compound of Interest

Compound Name: MS8815

Cat. No.: B10830963

MS8815 is a potent and selective Proteolysis Targeting Chimera (PROTAC) degrader of the
Enhancer of Zeste Homolog 2 (EZH2).[1][2][3][4][5] EZHZ2 is the catalytic subunit of the
Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in epigenetic regulation
through the trimethylation of histone H3 on lysine 27 (H3K27me3).[2][6] Overexpression of
EZH?2 is associated with poor prognosis in various cancers, including triple-negative breast
cancer (TNBC).[5][7] While catalytic inhibitors of EZH2 exist, they are not always effective in
cancers where the non-catalytic functions of EZH2 drive progression.[5][7] PROTACs like
MS8815 offer an alternative therapeutic strategy by inducing the degradation of the EZH2
protein.[2][8] This guide provides a detailed comparison of MS8815's selectivity for EZH2 over
its close homolog, EZH1.

Quantitative Analysis of In Vitro Potency

The inhibitory activity of MS8815 against the methyltransferase activity of EZH2 and EZH1 was
determined through biochemical assays. The half-maximal inhibitory concentration (IC50)
values are summarized below.

Selectivity
Compound Target IC50 (nM)

(EZH1/EZH2)
MS8815 EZH2 8.6[1][3][7] ~7.2-fold
EZH1 62[1][7]
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The data indicates that MS8815 is approximately 7.2 times more potent at inhibiting the
methyltransferase activity of EZH2 compared to EZH1 in biochemical assays.

Mechanism of Action and Selectivity

MS8815 is a heterobifunctional molecule designed to simultaneously bind to EZH2 and an E3
ubiquitin ligase, specifically the von Hippel-Lindau (VHL) E3 ligase.[2][5] This proximity induces
the ubiquitination and subsequent proteasomal degradation of EZH2.[2][8] Interestingly, while
MS8815 potently inhibits the methyltransferase activity of both EZH1 and EZHZ2, it selectively
induces the degradation of EZH2.[2][7] It does not degrade EZH1, highlighting a key aspect of
its selectivity.[2] In MDA-MB-453 cells, MS8815 was shown to degrade EZH2 with a DC50
(concentration for 50% of maximal degradation) value of 140 nM.[1][7]
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Caption: Mechanism of MS8815-induced EZH2 degradation and enzymatic inhibition.
Experimental Protocols
Biochemical Methyltransferase Assay (Scintillation Proximity Assay)

The IC50 values for EZH2 and EZH1 methyltransferase activity were determined using a
Scintillation Proximity Assay (SPA).[9] This method quantifies the transfer of a tritium-labeled
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methyl group from the S-adenosyl-L-methionine (SAM) cofactor to a histone H3 peptide
substrate.

Protocol Steps:

Reaction Mixture Preparation: A reaction mixture is prepared containing the PRC2 complex
(either EZH2- or EZH1-containing), a histone H3 peptide substrate (e.g., H3 residues 21-44),
and a tritium-labeled SAM ([*H]-SAM) in a suitable buffer (e.g., 20 mM Tris-HCI, pH 8, 5 mM
DTT).[9]

« Inhibitor Addition: Serial dilutions of the test compound (MS8815) are added to the reaction
mixture.

o Enzymatic Reaction: The enzymatic reaction is initiated and incubated at a controlled
temperature (e.g., 23°C) for a specific duration (e.g., 1 hour).[9]

o Assay Termination & Detection: The reaction is stopped, and the mixture is transferred to a
plate containing SPA beads. These beads are coated with a scintillant and have an affinity
for the biotinylated histone peptide substrate. When the [3H]-methyl group is transferred to
the peptide, it is brought into close proximity with the bead, generating a light signal that is
detected by a microplate scintillation counter.

» Data Analysis: The signal intensity is inversely proportional to the inhibitory activity of the
compound. IC50 values are calculated by plotting the percentage of inhibition against the
logarithm of the inhibitor concentration.
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Caption: Workflow for the Scintillation Proximity Assay to determine IC50 values.
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Conclusion

MS8815 is a selective EZH2-targeting PROTAC degrader.[1][2][3] While it demonstrates potent
biochemical inhibition of both EZH2 and EZH1 methyltransferase activity, its selectivity is more
pronounced in its degradation mechanism, where it specifically targets EZH2 for proteasomal
degradation without affecting EZH1 protein levels.[2][7] This dual mechanism of enzymatic
inhibition and targeted degradation makes MS8815 a valuable chemical tool for studying the
biological functions of EZH2 and a potential therapeutic agent for cancers dependent on EZH2.

[2]14]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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